![molecular formula C21H16N2O3S2 B492732 3-allyl-5-(2-furyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 671200-60-5](/img/structure/B492732.png)
3-allyl-5-(2-furyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-allyl-5-(2-furyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C21H16N2O3S2 and its molecular weight is 408.5g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-allyl-5-(2-furyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-allyl-5-(2-furyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Thieno[2,3-d]pyrimidine derivatives have been studied for their potential as anticancer agents. They have been tested in vitro for their ability to inhibit VEGFR-2 and prevent cancer cell growth in various types of cancer cells, such as MCF-7 and HepG2 .
EZH2 Inhibition
Modified thieno[3,2-d]pyrimidine derivatives have been synthesized as EZH2 inhibitors, a target for cancer treatment. These compounds have shown antiproliferative activity against several cancer cell lines and were evaluated for their toxicity against HEK293T cells .
Antimycobacterial Activity
Some thieno[2,3-d]pyrimidin-4(3H)-ones have been designed and screened against Mycobacteria as part of efforts to develop new antitubercular agents. Certain compounds exhibited significant activity against Mycobacterium tuberculosis .
Synthesis Methodology
Thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized using microwave irradiation in solvent-free conditions, showcasing an efficient method for preparing these compounds which could be applied in various research fields .
Antimicrobial Properties
Although not directly related to the compound , related thieno[2,3-d]pyrimidine derivatives have been synthesized with antimicrobial properties, suggesting potential applications in developing new antimicrobial agents .
Chemical Synthesis and Reactivity
The compound’s structure suggests potential reactivity that could be exploited in chemical synthesis, such as nucleophilic addition or substitution reactions that are characteristic of thioxopyrimidines and their analogs .
Design, synthesis, anti-proliferative evaluation, docking, and MD… [Design, synthesis, and biological evaluation of novel thieno3,2-d… Synthesis and evaluation of thieno[2,3-d]pyrimidin-4(3H)-ones as… Synthesis of Some Thieno[2,3-d]pyrimidin-4(3H)-ones Using Microwave… Molecules | Free Full-Text | Synthesis and Antimicrobial… - MDPI Preparation and biological properties of 2-thio-containing pyrimidines…
properties
IUPAC Name |
5-(furan-2-yl)-2-phenacylsulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S2/c1-2-10-23-20(25)18-15(17-9-6-11-26-17)12-27-19(18)22-21(23)28-13-16(24)14-7-4-3-5-8-14/h2-9,11-12H,1,10,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRBSZOVDPONQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC=CC=C3)SC=C2C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-allyl-5-(2-furyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.